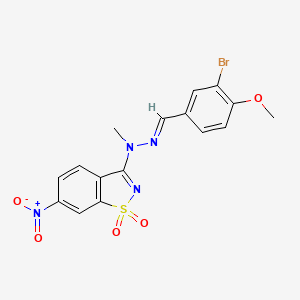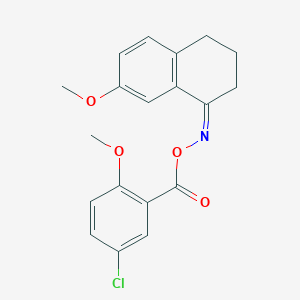
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime
描述
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime is a complex organic compound that features a combination of aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime typically involves multiple steps. One common method starts with the preparation of (4-nitrophenyl)(4-pyridinyl)methanone, which is then reacted with O-(2-methoxybenzoyl)hydroxylamine under specific conditions to form the desired oxime. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems to monitor and adjust reaction parameters would ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
科学研究应用
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chlorobenzoyl)oxime
- (4-nitrophenyl)(4-pyridinyl)methanone O-(2-hydroxybenzoyl)oxime
- (4-nitrophenyl)(4-pyridinyl)methanone O-(2-methylbenzoyl)oxime
Uniqueness
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-methoxybenzoyl)oxime is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-27-18-5-3-2-4-17(18)20(24)28-22-19(15-10-12-21-13-11-15)14-6-8-16(9-7-14)23(25)26/h2-13H,1H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIIRKDQOYLRDJ-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3910320.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B3910323.png)
![(4-nitrophenyl)(4-pyridinyl)methanone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910325.png)
![N-[3-(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-3-oxopropyl]-4-methylbenzamide](/img/structure/B3910327.png)
![N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3910329.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3910337.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910339.png)
![N'-{(E)-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B3910347.png)

![(3Z)-3-({[(3-fluorophenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3910368.png)
![N-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-[2-(methylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B3910387.png)

![N-[(E)-3-(3-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3910414.png)
